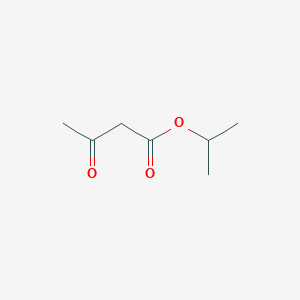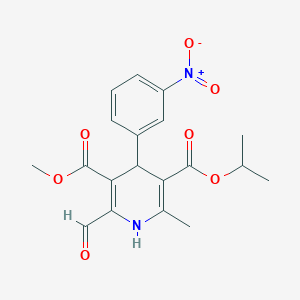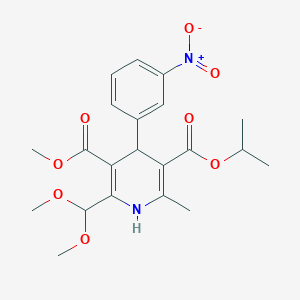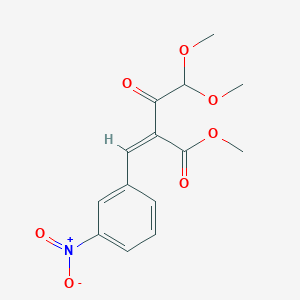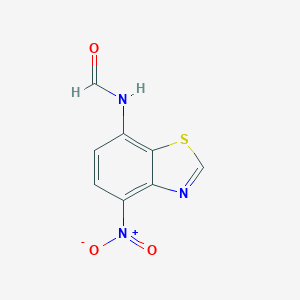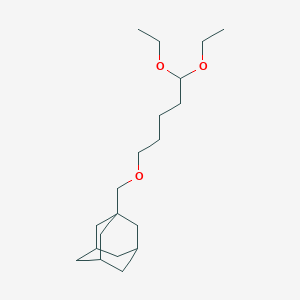
1-(5,5-Diethoxypentyloxymethyl)adamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,5-Diethoxypentyloxymethyl)adamantane, also known as DEPMEA, is a synthetic adamantane derivative with a range of applications in scientific research and laboratory experiments. Adamantane is an organic compound with a unique cage-like structure that has been used for various purposes, including as an anti-viral drug and as a chemical intermediate. DEPMEA is a derivative of adamantane, modified with a diethoxypentyloxymethyl group, which is an ether group with a methyl substituent. This modification gives DEPMEA a range of unique properties that make it a useful tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Drug Delivery Systems: The adamantane moiety, to which 1-(5,5-Diethoxypentyloxymethyl)adamantane belongs, is extensively used in the design of drug delivery systems . Its unique structure allows for the creation of liposomes, cyclodextrins, and dendrimers that can be used for targeted drug delivery, enhancing the efficacy and specificity of therapeutic agents.
Materials Science
Nanomaterials Development: Adamantane derivatives are pivotal in the development of nanomaterials due to their stability and structural properties . They serve as building blocks for creating advanced materials with potential applications in electronics, coatings, and high-performance composites.
Nanotechnology
Surface Recognition: The adamantane structure is utilized in surface recognition studies, which is crucial in nanotechnology for the development of sensors and devices that can detect molecular interactions at the nanoscale .
Energy Storage
High-Energy Fuels: Research suggests that adamantane derivatives could be used in synthesizing high-energy fuels and oils. Their thermal stability makes them suitable candidates for applications where performance and safety at high temperatures are required .
Environmental Science
Pollution Remediation: While specific applications of 1-(5,5-Diethoxypentyloxymethyl)adamantane in environmental science are not detailed in the available literature, adamantane derivatives, in general, could be explored for their potential in pollution remediation technologies due to their chemical robustness .
Chemical Synthesis
Catalyst Development: The unique reactivity of adamantane derivatives makes them valuable in the synthesis of various functional compounds. They can act as intermediates in the creation of catalysts that facilitate a wide range of chemical reactions .
Analytical Chemistry
Biochemical Research: As a biochemical for proteomics research, 1-(5,5-Diethoxypentyloxymethyl)adamantane can be used in analytical chemistry to study protein interactions and functions, aiding in the understanding of complex biological processes .
Pharmacology
Pharmaceutical Enhancements: Incorporating the adamantane structure into pharmaceuticals can increase their lipophilicity, potentially improving drug absorption and distribution within the body, leading to better pharmacological effects .
Eigenschaften
IUPAC Name |
1-(5,5-diethoxypentoxymethyl)adamantane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-3-22-19(23-4-2)7-5-6-8-21-15-20-12-16-9-17(13-20)11-18(10-16)14-20/h16-19H,3-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRWISUXRAUTNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCOCC12CC3CC(C1)CC(C3)C2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611771 |
Source


|
| Record name | 1-{[(5,5-Diethoxypentyl)oxy]methyl}tricyclo[3.3.1.1~3,7~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,5-Diethoxypentyloxymethyl)adamantane | |
CAS RN |
202577-30-8 |
Source


|
| Record name | 1-{[(5,5-Diethoxypentyl)oxy]methyl}tricyclo[3.3.1.1~3,7~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azabicyclo[3.2.1]octan-3-one Hydrochloride](/img/structure/B17599.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)


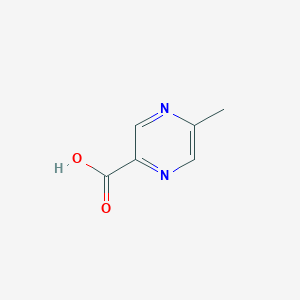
![1-Methoxycalix[6]arene](/img/structure/B17606.png)
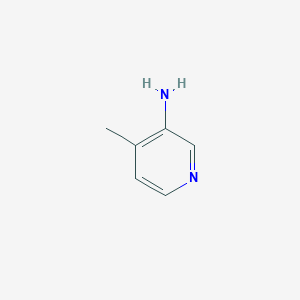
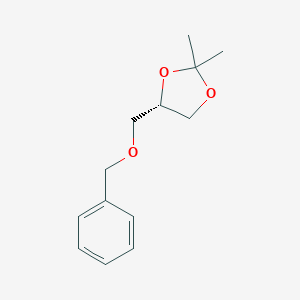
![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)
